molecular formula C22H29ClO4 B601919 3-Hydroxy Chlormadinone Acetate CAS No. 17184-15-5

3-Hydroxy Chlormadinone Acetate

Cat. No.: B601919
CAS No.: 17184-15-5
M. Wt: 392.93
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Description

Biochemical Analysis

Biochemical Properties

3-Hydroxy Chlormadinone Acetate interacts with various enzymes, proteins, and other biomolecules. It has been found to bind to human progesterone, androgen, and glucocorticoid receptors . The binding affinities to these receptors vary, with the highest affinity observed for the progesterone and androgen receptors .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism . For instance, it can inhibit testosterone-stimulated growth of prostate and seminal vesicles in castrated rats, showing antiandrogenic activities .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an agonist of the progesterone receptor and an antagonist of the androgen receptor .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At certain dosages, it has been shown to have similar progestomimetic activities and antiandrogenic activities

Metabolic Pathways

This compound is involved in various metabolic pathways. It is extensively metabolized in the liver by reduction, hydroxylation, deacetylation, and conjugation

Transport and Distribution

It is known that Chlormadinone Acetate, the parent compound, is extensively metabolized in the liver

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Chlormadinone Acetate typically involves the hydroxylation of Chlormadinone Acetate. This process can be achieved through various methods, including catalytic hydrogenation and enzymatic reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired regioselectivity and stereoselectivity .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy Chlormadinone Acetate undergoes several types of chemical reactions, including:

    Oxidation: Conversion to ketones or aldehydes using oxidizing agents.

    Reduction: Conversion to alcohols or hydrocarbons using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

3-Hydroxy Chlormadinone Acetate has a wide range of scientific research applications:

Mechanism of Action

3-Hydroxy Chlormadinone Acetate exerts its effects primarily through its interaction with hormone receptors. It acts as an agonist of the progesterone receptor and an antagonist of the androgen receptor. This dual action allows it to regulate hormonal activity and inhibit androgenic effects, making it effective in treating conditions like prostate cancer and gynecological disorders .

Comparison with Similar Compounds

    Chlormadinone Acetate: The parent compound, known for its progestogenic and antiandrogenic properties.

    Cyproterone Acetate: Another synthetic progestogen with similar antiandrogenic effects.

    Dienogest: A progestogen with antiandrogenic properties used in contraceptives and hormone therapies.

Uniqueness: 3-Hydroxy Chlormadinone Acetate is unique due to its specific hydroxylation, which enhances its biological activity and specificity. This modification allows for more targeted therapeutic effects and improved pharmacokinetic properties compared to its parent compound .

Biological Activity

3-Hydroxy Chlormadinone Acetate (3-OH-CMA) is a metabolite of chlormadinone acetate (CMA), a synthetic progestin with notable antiandrogenic properties. This article explores the biological activity of 3-OH-CMA, focusing on its receptor interactions, pharmacological effects, and clinical implications.

1. Receptor Binding Affinities

Research indicates that 3-OH-CMA exhibits varying affinities for different steroid hormone receptors:

Compound Progesterone Receptor (Ki nM) Androgen Receptor (Ki nM) Glucocorticoid Receptor (Ki nM)
Chlormadinone Acetate (CMA)2.53.816
3-Hydroxy CMA138369
3β-Hydroxy CMA6.02021

CMA demonstrates the highest binding affinity for the progesterone receptor, followed by 3β-OH-CMA and then 3α-OH-CMA, which has the lowest affinity across all receptor types studied .

2.1 Progestogenic Activity

In vivo studies have shown that both CMA and its metabolites, including 3-OH-CMA, exhibit progestomimetic activities. For example, in rabbit endometrial proliferation tests, both CMA and its metabolites effectively stimulated endometrial growth .

2.2 Antiandrogenic Activity

CMA and its metabolites also display significant antiandrogenic effects. In castrated rat models, administration of CMA and 3-OH-CMA inhibited testosterone-stimulated growth of prostate and seminal vesicles, indicating their potential use in treating androgen-dependent conditions such as hirsutism and acne .

2.3 Glucocorticoid Activity

While CMA shows some glucocorticoid activity, particularly in reducing thymus and adrenal gland weights in immature rats, this effect is less pronounced in its hydroxy metabolites .

3.1 Use in Contraceptives

CMA is commonly included in combined oral contraceptives (OCs). A case-control study involving over 490 breast cancer cases found no significant correlation between the use of OCs containing CMA and increased breast cancer risk . This suggests that while CMA has hormonal effects, it may not adversely affect breast cancer incidence.

3.2 Drug Interactions

Research has highlighted that CMA can inhibit certain drug-metabolizing enzymes, specifically UGT1A3 and UGT2B7, which could lead to clinically significant drug-drug interactions when co-administered with medications metabolized by these pathways . Monitoring is recommended when using CMA alongside other drugs.

4.1 Case Study: Acne Treatment

A clinical trial assessed the efficacy of a combined OC containing CMA in treating moderate acne vulgaris. Results showed a significant reduction in acne lesions compared to placebo groups, demonstrating its effectiveness in managing acne through hormonal modulation .

4.2 Study on Prostaglandin Biosynthesis

Another study investigated the effects of CMA on prostaglandin biosynthesis, concluding that it effectively reduces dysmenorrheic pain by modulating inflammatory pathways . This reinforces the compound's therapeutic potential beyond contraception.

5. Conclusion

The biological activity of this compound underscores its multifaceted role as a progestin with antiandrogenic properties. Its receptor binding profiles indicate significant potential for therapeutic applications in gynecology and endocrinology, particularly for conditions influenced by androgen levels. Continued research into its pharmacokinetics and interactions will further elucidate its clinical utility.

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,15-18,27H,5-10H2,1-4H3/t15?,16-,17+,18+,21-,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEHDZXXCDSAFE-WPAWLZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(CC[C@]34C)O)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601184461
Record name Pregna-4,6-dien-20-one, 6-chloro-3,17-dihydroxy-, 17-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17184-15-5
Record name Pregna-4,6-dien-20-one, 6-chloro-3,17-dihydroxy-, 17-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17184-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pregna-4,6-dien-20-one, 6-chloro-3,17-dihydroxy-, 17-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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